molecular formula C7H8BrNO2S B13064319 3-Amino-3-(2-bromothiophen-3-yl)propanoic acid

3-Amino-3-(2-bromothiophen-3-yl)propanoic acid

Cat. No.: B13064319
M. Wt: 250.12 g/mol
InChI Key: CHYYZVCHTLNBGO-UHFFFAOYSA-N
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Description

3-Amino-3-(2-bromothiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine-substituted thiophene ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a suitable catalyst to brominate thiophene, followed by a series of reactions to introduce the amino and carboxyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Amino-3-(2-bromothiophen-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine-substituted thiophene ring can interact with enzymes and receptors, potentially affecting their activity. The amino and carboxyl groups may also play a role in binding to biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: Similar structure but with the bromine atom in a different position.

    (S)-2-Amino-3-(thiophen-3-yl)propanoic acid: Lacks the bromine substitution.

    3-Amino-3-(2-nitrophenyl)propanoic acid: Contains a nitro group instead of a bromine atom.

Uniqueness

3-Amino-3-(2-bromothiophen-3-yl)propanoic acid is unique due to the presence of the bromine-substituted thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

3-amino-3-(2-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)

InChI Key

CHYYZVCHTLNBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(CC(=O)O)N)Br

Origin of Product

United States

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